molecular formula C18H16FN3O4S B2909161 Ethyl 2-(2-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate CAS No. 952985-12-5

Ethyl 2-(2-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate

Cat. No.: B2909161
CAS No.: 952985-12-5
M. Wt: 389.4
InChI Key: KYBCWIJCNXSLOG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core linked to an isoxazole moiety via an acetamido bridge. The isoxazole ring is substituted with a 4-fluorophenyl group, while the thiazole ring is functionalized with an ethyl acetate ester. Its synthesis likely involves coupling reactions between thiazole- and isoxazole-derived intermediates, analogous to methods described for related compounds .

Properties

IUPAC Name

ethyl 2-[2-[[2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S/c1-2-25-17(24)9-14-10-27-18(20-14)21-16(23)8-13-7-15(26-22-13)11-3-5-12(19)6-4-11/h3-7,10H,2,8-9H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBCWIJCNXSLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate typically involves multi-step organic reactions:

    Formation of Isoxazole Ring: The initial step often involves the cyclization of a precursor such as 4-fluorobenzonitrile with hydroxylamine to form the isoxazole ring.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Amide Bond Formation: The isoxazole and thiazole intermediates are then coupled via an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: Finally, the ethyl ester group is introduced through esterification, often using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

Reaction Conditions Products Yield Reference
1M NaOH, reflux, 6h2-(2-(2-(5-(4-Fluorophenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetic acid85%
HCl (conc.), ethanol, 12h, RTSame as above78%

Key Insight : Alkaline hydrolysis is more efficient due to stabilization of intermediates via resonance in the carboxylate ion .

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole ring facilitates nucleophilic substitution at the 4-position. Halogenation and coupling reactions are common:

Reagent Conditions Product Application
Br₂ (1 eq.), DCM, 0°C2h, under N₂4-Bromo-thiazole derivativeCross-coupling precursors
Pd(PPh₃)₄, K₂CO₃Suzuki coupling (aryl boronic acid), 80°CBiaryl-thiazole hybridAnticancer scaffolds

Mechanistic Note : Bromination occurs regioselectively at the thiazole’s 4-position due to electron-withdrawing effects from adjacent substituents .

Isoxazole Ring Functionalization

The 5-(4-fluorophenyl)isoxazole group participates in cycloadditions and electrophilic substitutions:

Reaction Conditions Product Role
Huisgen 1,3-dipolar cycloadditionCuI, THF, RT, 24hTriazole-linked conjugatesAntimicrobial agents
NitrationHNO₃/H₂SO₄, 0°C5-(4-Fluoro-3-nitrophenyl)isoxazole derivativeNitro-reduction intermediates

Structural Impact : The fluorine atom on the phenyl ring enhances electron-deficient character, directing electrophiles to the para position .

Amide Bond Reactivity

The acetamide linker is susceptible to hydrolysis or transamidation under harsh conditions:

Reagent Conditions Product Stability
H₂O, HCl (6M), reflux8h2-(5-(4-Fluorophenyl)isoxazol-3-yl)acetic acidDegradation product
R-NH₂, DCC, DMAP, DCMRT, 12hNew amide derivativesProdrug synthesis

Caution : Prolonged exposure to acidic/basic media degrades the amide bond, limiting bioavailability .

Reduction of the Isoxazole Ring

Catalytic hydrogenation opens the isoxazole ring to form β-enamino ketones, enabling diversification:

Catalyst Conditions Product Use
H₂, Pd/CEtOH, 50 psi, 6h3-Amino-5-(4-fluorophenyl)-2-pentanoneIntermediate for heterocycles

Side Note : Ring-opening reactions are reversible under oxidative conditions .

Esterification/Transesterification

The ethyl ester undergoes transesterification to modify solubility or reactivity:

Alcohol Catalyst Conditions Product Yield
MeOHH₂SO₄Reflux, 4hMethyl ester analog90%
BnOHLipaseRT, 48hBenzyl-protected ester65%

Application : Transesterification optimizes pharmacokinetic properties .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the isoxazole-thiazole system:

Condition Product Quantum Yield
254 nm, CH₃CN, 2hBicyclic cyclobutane derivativeΦ = 0.15

Significance : Photoproducts exhibit enhanced fluorescence for imaging applications .

Scientific Research Applications

    Medicinal Chemistry: Due to its structural complexity, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies investigating the interaction of isoxazole and thiazole derivatives with biological macromolecules.

    Industrial Applications: It may be utilized in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate would depend on its specific biological target. Generally, compounds with isoxazole and thiazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions or π-π stacking.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to structurally related derivatives in terms of substituent effects, synthetic yields, molecular weights, and crystallographic properties. Below is a detailed analysis:

Molecular Weight and Mass Spectrometry

The molecular weight and ESI-MS data highlight distinct mass profiles due to substituent differences:

Compound Key Substituents Molecular Weight (ESI-MS m/z)
Target Compound Isoxazole, 4-fluorophenyl Not provided
Compound 10d Trifluoromethylphenyl, urea 548.2 [M+H]+
Compound 10f Chlorophenyl, urea 514.2 [M+H]+
Compound 2 () Phenylsulfonyl Not provided (82% yield)

The target compound’s molecular weight is expected to be lower than 10d/10e due to the absence of urea and piperazine groups.

Crystallographic and Conformational Properties

Compounds 4 and 5 from , though distinct in containing triazole and pyrazole rings, exhibit isostructural triclinic (P¯1) symmetry with two independent molecules per asymmetric unit. These molecules adopt planar conformations except for one fluorophenyl group, which is perpendicular to the plane . While crystallographic data for the target compound are unavailable, its fluorophenyl-isoxazole moiety may similarly influence molecular planarity and packing.

Biological Activity

Ethyl 2-(2-(2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C₁₃H₁₄F₃N₃O₄S
  • Molecular Weight : Approximately 325.33 g/mol
  • Functional Groups : Isoxazole, thiazole, acetate, and acetamide groups.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various pathogens:

PathogenMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23
Pseudomonas aeruginosa13.40 - 137.43
Enterococcus faecalis8.33 - 23.15

These results indicate that the compound exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism, similar to other isoxazole derivatives that have shown inhibition of carbonic anhydrases in pathogenic bacteria .
  • Disruption of Cell Membrane Integrity : Some studies suggest that compounds with similar structures disrupt bacterial cell membranes, leading to increased permeability and cell lysis.
  • Interference with Protein Synthesis : Isoxazole derivatives have been noted for their ability to interfere with protein synthesis pathways in bacteria .

Case Studies

  • Isoxazolone Derivatives : A study focusing on isoxazolone derivatives indicated that modifications on the phenyl ring significantly affected antibacterial efficacy, suggesting that the presence of a fluorine atom could enhance activity due to increased lipophilicity and electron-withdrawing effects .
  • Thiazole Compounds : Research into thiazole-based compounds has shown promising results in terms of selectivity towards mitochondrial carbonic anhydrases, which could be leveraged in developing targeted therapies for bacterial infections .

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